molecular formula C13H11N5O3S B15169550 6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646510-86-3

6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol

Cat. No.: B15169550
CAS No.: 646510-86-3
M. Wt: 317.33 g/mol
InChI Key: XLRVGVQITGCOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol is a complex organic compound with a unique structure that includes a purine core substituted with a methylsulfanyl group and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a purine derivative with a thiol compound, followed by nitration and methylation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while reduction could produce an amine derivative.

Scientific Research Applications

6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-4,7-dihydroazolo [1,5-a]pyrimidines: These compounds share a similar nitro group and heterocyclic structure.

    4-Hydroxy-2-quinolones: These compounds have similar biological activities and synthetic routes.

Uniqueness

6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

646510-86-3

Molecular Formula

C13H11N5O3S

Molecular Weight

317.33 g/mol

IUPAC Name

6-[(2-methyl-3-nitrophenyl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C13H11N5O3S/c1-7-8(3-2-4-9(7)18(20)21)5-22-12-10-11(15-6-14-10)16-13(19)17-12/h2-4,6H,5H2,1H3,(H2,14,15,16,17,19)

InChI Key

XLRVGVQITGCOBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CSC2=NC(=O)NC3=C2NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.